(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate
Overview
Description
Quinine sulfate hydrate (2:1:4) is a compound derived from the bark of the cinchona tree. It is known for its antimalarial properties and has been used historically to treat malaria. The compound is also recognized for its ability to inhibit potassium channels, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine sulfate hydrate is synthesized from quinine, an alkaloid extracted from the bark of the cinchona tree. The synthesis involves the reaction of quinine with sulfuric acid in the presence of water, resulting in the formation of quinine sulfate hydrate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of quinine sulfate hydrate involves the extraction of quinine from cinchona bark, followed by its conversion to quinine sulfate through a series of chemical reactions. The process includes purification steps to remove impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives
Scientific Research Applications
Quinine sulfate hydrate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving potassium channel inhibition and cellular signaling pathways.
Medicine: Quinine sulfate hydrate is used in the treatment of malaria and has been investigated for its potential in treating other diseases such as dengue and cancer.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in beverages .
Mechanism of Action
The primary mechanism of action of quinine sulfate hydrate involves the inhibition of potassium channels, which affects cellular signaling and ion transport. In the context of malaria treatment, quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme and the death of the parasite .
Comparison with Similar Compounds
- Quinine hydrochloride dihydrate
- Quinine hemisulfate
- Quinine hydrobromide
Comparison: Quinine sulfate hydrate is unique due to its specific hydration state and its effectiveness as a potassium channel inhibitor. Compared to other quinine derivatives, it has distinct solubility and stability properties, making it suitable for specific applications in research and medicine .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.4H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);4*1H2/t2*13-,14-,19-,20+;;;;;/m00...../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONMKDIHSZENR-LKQQEMPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N4O12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | Quinine sulfate dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6119-70-6 | |
Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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